molecular formula C14H10ClF3N2O2 B14416236 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide CAS No. 86009-57-6

2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B14416236
CAS No.: 86009-57-6
M. Wt: 330.69 g/mol
InChI Key: VGDKETOALNAOJR-UHFFFAOYSA-N
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Description

2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound characterized by the presence of amino, chloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of the chloro group.

    Coupling Reaction: Formation of the phenoxy linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: For the reduction step.

    Halogen Exchange Reactions: To introduce the chloro group.

    Solvent Selection: Use of appropriate solvents to facilitate reactions and purifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents (e.g., N-bromosuccinimide) for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide has a wide range of scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Materials Science: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets. These interactions may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to changes in cellular signaling pathways.

    Pathway Involvement: Participation in metabolic or signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzotrifluoride: A related compound with similar functional groups but different structural arrangement.

    4-Chloro-2-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group and chloro substitution.

Uniqueness

2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

86009-57-6

Molecular Formula

C14H10ClF3N2O2

Molecular Weight

330.69 g/mol

IUPAC Name

2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide

InChI

InChI=1S/C14H10ClF3N2O2/c15-10-5-7(14(16,17)18)1-4-12(10)22-8-2-3-11(19)9(6-8)13(20)21/h1-6H,19H2,(H2,20,21)

InChI Key

VGDKETOALNAOJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)N)C(=O)N

Origin of Product

United States

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